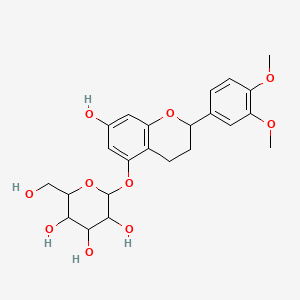
(2S,3R,4S,5S,6R)-2-(((S)-2-(3,4-Dimethoxyphenyl)-7-hydroxychroman-5-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,3R,4S,5S,6R)-2-(((S)-2-(3,4-Dimethoxyphenyl)-7-hydroxychroman-5-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule with multiple stereocenters. It features a chroman ring system substituted with a dimethoxyphenyl group and a tetrahydropyran ring with hydroxyl and hydroxymethyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-2-(((S)-2-(3,4-Dimethoxyphenyl)-7-hydroxychroman-5-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol typically involves multiple steps, including the formation of the chroman ring, the introduction of the dimethoxyphenyl group, and the construction of the tetrahydropyran ring. Key steps may include:
Formation of the Chroman Ring: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.
Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Construction of the Tetrahydropyran Ring: This can be done through glycosylation reactions or other cyclization methods.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
(2S,3R,4S,5S,6R)-2-(((S)-2-(3,4-Dimethoxyphenyl)-7-hydroxychroman-5-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
(2S,3R,4S,5S,6R)-2-(((S)-2-(3,4-Dimethoxyphenyl)-7-hydroxychroman-5-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antioxidant or anti-inflammatory properties.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating diseases.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of (2S,3R,4S,5S,6R)-2-(((S)-2-(3,4-Dimethoxyphenyl)-7-hydroxychroman-5-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chroman ring system may also play a role in its biological effects.
相似化合物的比较
Similar Compounds
(2S,3R,4S,5S,6R)-2-(((S)-2-(3,4-Dimethoxyphenyl)-7-hydroxychroman-5-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: can be compared with other chroman derivatives and tetrahydropyran-containing compounds.
Similar compounds: include:
Uniqueness
The uniqueness of This compound lies in its specific stereochemistry and the combination of functional groups, which may confer unique biological activities and chemical reactivity.
属性
分子式 |
C23H28O10 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC 名称 |
2-[[2-(3,4-dimethoxyphenyl)-7-hydroxy-3,4-dihydro-2H-chromen-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H28O10/c1-29-15-5-3-11(7-18(15)30-2)14-6-4-13-16(31-14)8-12(25)9-17(13)32-23-22(28)21(27)20(26)19(10-24)33-23/h3,5,7-9,14,19-28H,4,6,10H2,1-2H3 |
InChI 键 |
ZNWIOJJMPZWSQO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,24-Dimethoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21(26),22,24,27-nonaen-16-one](/img/structure/B14793170.png)
![(4S,4'S,5S,5'S)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole]](/img/structure/B14793173.png)
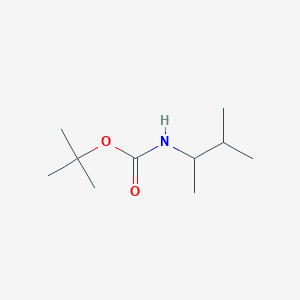
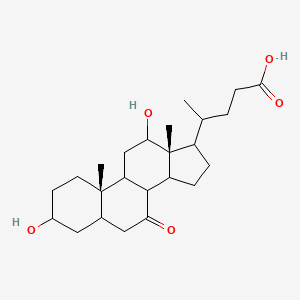
![(R)-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14793193.png)
![(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one](/img/structure/B14793205.png)
![4-(4'-Amino-5',8'-difluorospiro[piperidine-4,2'-quinazoline]-1'-carbonyl)benzonitrile](/img/structure/B14793206.png)
![7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14793212.png)
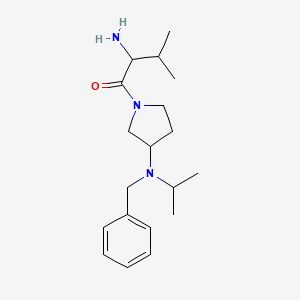
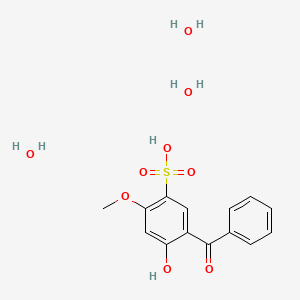
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14793239.png)
![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14793241.png)


